molecular formula C19H21ClFNO4 B15076539 Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853333-86-5

Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B15076539
CAS No.: 853333-86-5
M. Wt: 381.8 g/mol
InChI Key: DSBFTZNPUHAXEA-UHFFFAOYSA-N
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Description

Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of chloro and fluoro substituents on the phenyl ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The presence of electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring can influence the reaction conditions and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding pyridine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a pharmacological agent.

    Medicine: Research focuses on its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Felodipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical properties, biological activity, and potential therapeutic applications.

Properties

CAS No.

853333-86-5

Molecular Formula

C19H21ClFNO4

Molecular Weight

381.8 g/mol

IUPAC Name

diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21ClFNO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)13-8-7-12(21)9-14(13)20/h7-9,17,22H,5-6H2,1-4H3

InChI Key

DSBFTZNPUHAXEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=C(C=C2)F)Cl)C(=O)OCC)C)C

Origin of Product

United States

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